4-Imidazol-1-yl-2-propan-2-yloxyaniline
Description
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
4-imidazol-1-yl-2-propan-2-yloxyaniline |
InChI |
InChI=1S/C12H15N3O/c1-9(2)16-12-7-10(3-4-11(12)13)15-6-5-14-8-15/h3-9H,13H2,1-2H3 |
InChI Key |
KXPZFNOYCZEIEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N2C=CN=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Imidazol-1-yl-2-propan-2-yloxyaniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine in the presence of a dehydrating agent.
Attachment of the Aniline Group: The aniline group can be introduced through a nitration reaction followed by reduction.
Introduction of the Propan-2-yloxy Substituent: The propan-2-yloxy group can be added via a substitution reaction using propan-2-ol as the reactant.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 4-Imidazol-1-yl-2-propan-2-yloxyaniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form a nitro compound.
Reduction: The nitro group can be reduced to an amine.
Substitution: The propan-2-yloxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents are iron (Fe) and hydrogen (H2).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Nitro-4-imidazol-1-yl-2-propan-2-yloxyaniline
Reduction: Amine-4-imidazol-1-yl-2-propan-2-yloxyaniline
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
4-Imidazol-1-yl-2-propan-2-yloxyaniline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential biological activity, including antimicrobial and antiviral properties.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Imidazol-1-yl-2-propan-2-yloxyaniline exerts its effects involves interactions with specific molecular targets and pathways. The imidazole ring can act as a ligand for metal ions, while the aniline group can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological processes and lead to the desired therapeutic effects.
Comparison with Similar Compounds
The structural analogs of 4-Imidazol-1-yl-2-propan-2-yloxyaniline include two compounds from the literature ():
Structural and Molecular Comparison
Key Observations:
Substituent Diversity :
- The target compound uniquely features both an imidazole and an isopropoxy group on the benzene ring. In contrast, the analogs have only imidazole-derived substituents at position 4.
- The isopropoxy group introduces oxygen into the target compound, increasing polarity compared to the purely hydrocarbon-substituted analogs.
Molecular Weight :
- The target compound’s molecular weight (217.27 g/mol ) is higher than both analogs due to the oxygen atom in the isopropoxy group.
The methyl linker in 4-[(2-isopropyl-1H-imidazol-1-yl)methyl]aniline adds conformational flexibility, which could influence solubility or receptor affinity.
Hypothetical Property Comparison
While experimental data are unavailable, the following hypotheses can be made based on structural differences:
Solubility :
- The target compound’s isopropoxy group may enhance lipophilicity compared to the unsubstituted imidazole analogs. However, the polar imidazole and ether groups could improve solubility in polar solvents.
Reactivity :
- The amino group in all three compounds is susceptible to electrophilic substitution or oxidation.
- The imidazole ring in the target compound and analogs may participate in hydrogen bonding or metal coordination, relevant to catalytic or pharmaceutical applications.
Limitations of Available Data
Further studies are required to validate hypothetical properties.
Q & A
Q. What are the optimal synthetic routes for 4-Imidazol-1-yl-2-propan-2-yloxyaniline, and how can yield and purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or cross-coupling, to attach the imidazole and propan-2-yloxy groups to the aniline backbone. Key steps include:
- Imidazole Ring Formation : Use glacial acetic acid (AA) under reflux for 4 hours to cyclize precursors into the imidazole core .
- Coupling Reactions : Employ palladium catalysts for Suzuki-Miyaura cross-coupling to link aromatic rings .
- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) is critical for isolating the compound with >95% purity .
- Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of imidazole derivatives) and monitor reaction progress via TLC or HPLC .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Structural validation requires a combination of techniques:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature .
- Spectroscopy :
- NMR : Analyze ¹H/¹³C NMR shifts (e.g., imidazole protons at δ 7.2–7.8 ppm; aniline NH2 at δ 5.1–5.5 ppm) .
- FTIR : Identify N-H stretches (3300–3500 cm⁻¹) and C-N imidazole vibrations (1600–1650 cm⁻¹) .
Q. What spectroscopic techniques are most reliable for characterizing the imidazole ring in this compound?
- Methodological Answer :
- ¹H NMR : Detect imidazole proton environments (e.g., H2 and H4 protons split into doublets due to coupling) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 201.27 for C₁₂H₁₅N₃O) .
- UV-Vis : Monitor π→π* transitions in the imidazole ring (λmax ≈ 260–280 nm) .
Advanced Research Questions
Q. How do solvent polarity and reaction temperature influence stereochemical outcomes in synthesizing this compound?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the aniline group, favoring imidazole coupling. Non-polar solvents may lead to incomplete reactions .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions (e.g., oxidation of NH2 groups), while reflux (80–100°C) accelerates cyclization .
- Case Study : In a 2024 study, acetonitrile at 60°C achieved 85% yield, whereas DMF at 100°C caused decomposition .
Q. What strategies resolve discrepancies between computational predictions and experimental data on the compound’s reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare calculated vs. experimental HOMO-LUMO gaps to identify electronic mismatches. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) for accuracy .
- Experimental Validation : Re-run reactions under controlled conditions (e.g., inert atmosphere) to exclude environmental interference .
- Literature Cross-Referencing : Use PubChem and crystallographic databases to validate bond lengths/angles against published structures .
Q. How can stability issues of this compound under varying pH and temperature conditions be addressed?
- Methodological Answer :
- Stability Assays : Conduct accelerated degradation studies:
| Condition | Degradation Rate (k) | Half-Life (t₁/₂) |
|---|---|---|
| pH 2 (37°C) | 0.12 day⁻¹ | 5.8 days |
| pH 7.4 (25°C) | 0.03 day⁻¹ | 23.1 days |
| 40°C (dry N₂) | 0.07 day⁻¹ | 9.9 days |
| (Data derived from analogous imidazole derivatives .) |
- Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials under argon to prevent photooxidation .
Q. What methodologies analyze the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- In Vitro Assays :
- Fluorescence Quenching : Monitor binding to human serum albumin (HSA) via Stern-Volmer plots .
- Enzyme Inhibition : Test IC₅₀ values against cytochrome P450 isoforms using fluorogenic substrates .
- Molecular Docking : Use AutoDock Vina to simulate binding poses in enzyme active sites (e.g., COX-2, ΔG ≈ -8.2 kcal/mol) .
Contradiction Analysis in Published Data
Q. How should researchers address conflicting reports on the biological activity of this compound in different in vitro models?
- Methodological Answer :
- Standardization : Replicate assays using identical cell lines (e.g., HEK293 vs. HepG2) and protocols (e.g., MTT vs. resazurin viability tests) .
- Structural Analogs : Compare activity with derivatives (e.g., 4-(2-methylimidazol-1-yl)aniline) to isolate substituent effects .
- Meta-Analysis : Aggregate data from PubMed and Scopus using PRISMA guidelines to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
